molecular formula C15H21N3O3 B6586320 N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1257551-57-7

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No. B6586320
CAS RN: 1257551-57-7
M. Wt: 291.35 g/mol
InChI Key: DZELCFXSDRDQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, more commonly known as N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide, is an organic compound that has been used in scientific research for many years. It is a small molecule that is highly soluble in water, making it an ideal choice for a variety of laboratory experiments. N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide has a variety of applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

The mechanism of action of N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It has been shown to bind to the active site of enzymes and inhibit their activity. In addition, it has been shown to bind to the enzyme-substrate complex and disrupt the binding of the substrate to the enzyme.
Biochemical and Physiological Effects
N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased levels of active drugs in the body. In addition, it has been shown to bind to the enzyme-substrate complex and disrupt the binding of the substrate to the enzyme, which can lead to reduced levels of active drugs in the body. Furthermore, it has been shown to bind to proteins and disrupt their function, which can lead to changes in the cell's physiology.

Advantages and Limitations for Lab Experiments

N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is highly soluble in water, which allows it to be used in a variety of experiments. In addition, it is relatively inexpensive, making it an economical choice for laboratory experiments. However, it also has some limitations, such as its low stability in solution, which can lead to degradation of the compound over time.

Future Directions

Despite the numerous applications of N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide in scientific research, there are still many areas where further research is needed. These include the development of new and improved synthesis methods, the exploration of its effects on different proteins and enzymes, and the investigation of its potential therapeutic applications. Additionally, further research is needed to better understand its mechanism of action and its effects on the human body. Finally, further research is needed to determine the optimal dosage and usage of N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide in laboratory experiments.

Synthesis Methods

N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide can be synthesized from the reaction of two molecules: 1-hydroxy-2-methylpropan-2-yl)acetamide and 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide. The reaction is conducted in aqueous solution at room temperature and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the 1-hydroxy-2-methylpropan-2-yl)acetamide is converted to the corresponding aldehyde, and then the aldehyde is reacted with the 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide to form the desired product.

Scientific Research Applications

N-methyl-2-phenyl-2-oxo-imidazolidin-1-ylacetamide has been used in a wide range of scientific research applications. It has been used as a model compound to study the structure-activity relationships of various drugs. It has also been used as a probe molecule to study the binding of proteins to membranes. In addition, it has been used to study the enzymatic activity of various enzymes, including proteases and phosphatases. Furthermore, it has been used to study the structure and function of enzymes involved in the metabolism of drugs.

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,11-19)16-13(20)10-17-8-9-18(14(17)21)12-6-4-3-5-7-12/h3-7,19H,8-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZELCFXSDRDQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CN1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

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